molecular formula C14H16BF3O4 B1469704 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde CAS No. 1112209-48-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde

Cat. No. B1469704
CAS RN: 1112209-48-9
M. Wt: 316.08 g/mol
InChI Key: GFHMALKDEOCONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its CAS Number 1112209-48-9, is a boronic ester with a molecular weight of 316.08 . It has a complex structure that includes a benzaldehyde group, a trifluoromethoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-5-9(8-19)6-11(7-10)20-14(16,17)18/h5-8H,1-4H3 . This indicates that the compound contains a boron atom, three fluorine atoms, four oxygen atoms, and a benzaldehyde group, among other elements .

Scientific Research Applications

Photocatalytic Aerobic Oxidation

This compound is used in the synthesis of triphenylamine-based ordered mesoporous polymers for metal-free photocatalytic aerobic oxidation . These polymers have excellent stability and good photoelectric response characteristics, making them suitable for visible-light driven cross coupling of glycine derivatives with indoles and synthesis of 2-substituted benzothiazoles .

Electrochemical Synthesis

The compound is used in the electrochemical synthesis of poly (triphenylamine), a material that shows high stability and no degradation or loss in electrochemical properties when stored in a laboratory atmosphere .

Hydrolysis Studies

Phenylboronic pinacol esters, including this compound, have been studied for their susceptibility to hydrolysis at physiological pH . The kinetics of the hydrolysis is dependent on the substituents in the aromatic ring .

Antibacterial Activity

The compound has been studied for its antibacterial activity. Three isomers of (trifluoromethoxy)phenylboronic acids were studied in the context of their physicochemical, structural, antimicrobial and spectroscopic properties .

Synthesis of Sulfinamide Derivatives

Phenylboronic acid pinacol ester, which includes this compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling

The compound is used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .

Protodeboronation Studies

The compound has been used in studies of catalytic protodeboronation of pinacol boronic esters .

Drug Design and Delivery

Boronic acids and their esters, including this compound, are highly considered compounds for the design of new drugs and drug delivery devices .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . Specific hazards include causing skin irritation, serious eye irritation, and possibly respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-5-9(8-19)6-11(7-10)20-14(16,17)18/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHMALKDEOCONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.